Tributylethylphosphonium bromide (CAS 7392-50-9) is a highly stable, asymmetric quaternary phosphonium salt primarily utilized as an advanced phase transfer catalyst (PTC), a high-performance electrolyte additive, and a versatile precursor for task-specific ionic liquids [1]. Unlike traditional symmetrical ammonium or phosphonium salts, the specific incorporation of three butyl groups and one ethyl group provides an optimal balance of steric bulk and charge delocalization[2]. This structural asymmetry disrupts crystal packing, resulting in lower melting points, reduced viscosity in solution, and enhanced ionic conductivity[2]. For industrial procurement, this exact compound is prioritized when processes require high thermal stability, wide electrochemical windows, and superior mass transfer in biphasic or super-concentrated systems, outperforming conventional ammonium halides[1].
Substituting tributylethylphosphonium bromide with common alternatives like tetrabutylammonium bromide (TBAB) or symmetrical tetrabutylphosphonium bromide (TBPB) often leads to process failures in demanding applications[1]. Ammonium-based salts like TBAB are susceptible to Hofmann elimination at elevated temperatures, leading to catalyst degradation, outgassing, and reduced yields in high-temperature synthesis [1]. Conversely, substituting with symmetrical phosphonium salts (e.g., TBPB or tributylmethylphosphonium variants) increases the lattice energy and melting point, which severely limits the solubility of metal salts in electrolyte formulations and increases the viscosity of derived ionic liquids[2]. This increased viscosity impedes ion mobility and mass transfer, making generic symmetrical substitutes unviable for super-concentrated battery electrolytes or low-temperature phase transfer catalysis [2].
In the development of advanced binary and ternary electrolytes, the asymmetric [P2444] cation demonstrates a vastly superior ability to maintain a liquid state at high metal salt concentrations compared to its methyl-substituted analog [1]. Research on magnesium battery electrolytes shows that while tributylmethylphosphonium ([P1444]) mixtures solidify at relatively low concentrations, [P2444]-based formulations remain liquidous across a much wider compositional range[1].
| Evidence Dimension | Liquidus phase range (solubility of Mg(TFSI)2) |
| Target Compound Data | Liquidous up to ~50 mol% Mg(TFSI)2 |
| Comparator Or Baseline | Tributylmethylphosphonium ([P1444]) analog (solidifies above 10 mol% Mg(TFSI)2) |
| Quantified Difference | ~5x higher metal salt concentration tolerance before solidification. |
| Conditions | Binary/ternary electrolyte mixtures at 30 °C. |
Essential for formulation chemists designing super-concentrated energy storage systems where precipitation must be avoided to maintain high energy density.
The structural asymmetry of tributylethylphosphonium bromide directly impacts its transport properties in solution [1]. Comparative studies utilizing Pulse Field Gradient NMR and Electrochemical Impedance Spectroscopy reveal that the[P2444]+ cation has a smaller effective Stokes radius than the symmetrical tetrabutylphosphonium ([P4444]+) cation [1]. This reduction in hydrodynamic volume translates to lower bulk viscosity and higher ionic conductivity, facilitating better ion dissociation and faster mass transfer in both catalytic and electrochemical applications [1].
| Evidence Dimension | Calculated Stokes radius (influencing viscosity and mobility) |
| Target Compound Data | 8.86 Å for [P2444]+ |
| Comparator Or Baseline | 9.94 Å for [P4444]+ (Tetrabutylphosphonium) |
| Quantified Difference | ~11% reduction in Stokes radius, correlating with lower viscosity and higher molar conductivity. |
| Conditions | Evaluated at 298 K using Nernst-Einstein molar conductivity models. |
Lower viscosity and higher ion mobility directly improve turnover rates in phase transfer catalysis and conductivity in electrolyte fluids.
Phosphonium salts inherently offer greater thermal robustness than their ammonium counterparts, making them the preferred choice for high-temperature industrial processes [1]. While common quaternary ammonium salts like tetrabutylammonium bromide (TBAB) undergo Hofmann elimination and degrade at moderate temperatures, tributylethylphosphonium bromide and its derived formulations maintain structural integrity well above 300 °C [1]. This thermal resilience prevents catalyst loss, minimizes volatile organic outgassing, and ensures consistent reaction kinetics in continuous high-temperature operations [1].
| Evidence Dimension | Thermal degradation onset temperature (T_onset) |
| Target Compound Data | >300 °C (typical for [P2444] derivatives) |
| Comparator Or Baseline | Tetrabutylammonium bromide (TBAB) (~200–250 °C) |
| Quantified Difference | >50 °C higher thermal stability margin. |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere. |
Allows procurement teams to specify a catalyst or electrolyte precursor that survives harsh thermal conditions, reducing replenishment costs and safety risks.
Driven by its ability to remain liquidous at up to 50 mol% metal salt concentrations (as demonstrated with Mg(TFSI)2), this compound is an ideal precursor for formulating advanced ternary electrolytes[1]. Its asymmetric structure prevents precipitation and maintains high conductivity, making it critical for next-generation high-energy-density magnesium and lithium metal batteries [1].
Because it resists Hofmann elimination and remains stable at high temperatures, this compound is highly suited for aggressive biphasic organic syntheses (e.g., fluorinations, alkylations) where traditional ammonium catalysts like TBAB would rapidly degrade[2].
The reduced Stokes radius and inherent asymmetry of the[P2444]+ cation make it a superior starting material for synthesizing functionalized ionic liquids (e.g., for CO2 capture or extractive desulfurization) [2]. It yields final products with significantly lower viscosity and better mass transfer properties than those derived from symmetrical tetrabutylphosphonium precursors [2].